Ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate;hydrochloride
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Overview
Description
Ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride is a chemical compound with the CAS Number: 2378501-56-3 . It has a molecular weight of 373.59 . The IUPAC name for this compound is ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride is1S/C11H13FINO2.ClH/c1-2-16-11(15)10(14)6-7-5-8(13)3-4-9(7)12;/h3-5,10H,2,6,14H2,1H3;1H
. This code provides a detailed representation of the molecule’s structure, including the positions of the fluorine and iodine atoms on the phenyl ring, the ethyl group, and the amino group in the propanoate moiety. Physical And Chemical Properties Analysis
Ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride is a powder that is stored at 4 degrees Celsius . Its molecular weight is 373.59 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Spectroscopic and Diffractometric Characterization
Ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate;hydrochloride, a compound with potential pharmaceutical applications, has been studied for its polymorphism. Two polymorphic forms were characterized using spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt et al., 2013).
Antitumor Activity
Research into amino acid ester derivatives containing 5-fluorouracil, synthesized using this compound, demonstrates significant antitumor activity against leukemia HL-60 and liver cancer BEL-7402. This highlights the compound's potential in cancer treatment, offering more inhibitory effects against BEL-7402 compared to 5-FU (Xiong et al., 2009).
Synthesis of Ofloxacin Analogs
The compound has been utilized in the synthesis of ofloxacin analogs, demonstrating the versatility of this compound in producing various pharmacologically active agents. The synthesis process involved reactions that led to the development of new antibacterial compounds, showcasing the compound's utility in medicinal chemistry (Rádl et al., 1991).
Supramolecular Assembly and Crystal Structure
Studies on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which are related to this compound, reveal intricate supramolecular assemblies governed by noncovalent interactions. This research underscores the importance of understanding the crystal packing and molecular conformation for the development of new materials (Zhang et al., 2011).
Novel Copolymerization Applications
The compound has been explored for its copolymerization capabilities, leading to the synthesis of novel materials. Research into trisubstituted ethylenes, including this compound, for copolymerization with styrene has resulted in new materials with potential applications in various industries, highlighting the compound's utility beyond pharmaceuticals (Humanski et al., 2018).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2.ClH/c1-2-16-11(15)10(14)6-7-5-8(13)3-4-9(7)12;/h3-5,10H,2,6,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSNKFAMQQMUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)I)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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